RIPK1-IN-4

Description

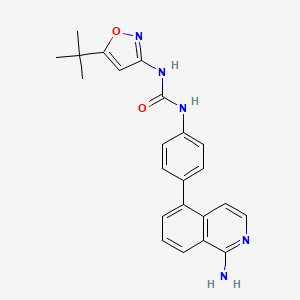

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-23(2,3)19-13-20(28-30-19)27-22(29)26-15-9-7-14(8-10-15)16-5-4-6-18-17(16)11-12-25-21(18)24/h4-13H,1-3H3,(H2,24,25)(H2,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRYMOUSQMDJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC4=C3C=CN=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of RIPK1-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis. Its kinase activity is a key driver in the pathogenesis of a multitude of inflammatory and neurodegenerative diseases. RIPK1-IN-4 is a potent and selective small-molecule inhibitor of RIPK1 kinase activity, serving as a valuable chemical probe for elucidating the physiological and pathological roles of RIPK1 and as a lead compound for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, effects on cellular signaling, and detailed experimental methodologies.

Core Mechanism of Action

This compound is classified as a type II kinase inhibitor . Unlike type I inhibitors that bind to the active conformation of the kinase, this compound specifically recognizes and binds to the inactive "DLG-out" conformation of RIPK1.[1] In this conformation, the Asp-Leu-Gly (DLG) motif, a conserved feature in the activation loop of many kinases, is flipped out of its active position. By stabilizing this inactive state, this compound allosterically prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. This mode of inhibition contributes to the high selectivity of this compound for RIPK1 over other kinases.

The primary molecular consequence of this compound binding is the inhibition of RIPK1 autophosphorylation, a critical event for the activation of its downstream signaling cascades. By blocking this initial activation step, this compound effectively abrogates the pro-inflammatory and cell death-inducing functions of RIPK1.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized using biochemical assays. The following table summarizes the available quantitative data.

| Assay Type | Target | IC50 (nM) | Reference |

| ADP-Glo Kinase Assay | RIPK1 | 10 | [1] |

| Biochemical Kinase Assay | RIPK1 | 16 | [1] |

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing. However, its classification as a type II inhibitor suggests a higher degree of selectivity compared to type I inhibitors.

Signaling Pathways

RIPK1 is a central node in multiple signaling pathways, most notably those downstream of the tumor necrosis factor receptor 1 (TNFR1). This compound modulates these pathways by directly inhibiting the kinase function of RIPK1.

RIPK1-Mediated Necroptosis Pathway

The best-characterized role of RIPK1 kinase activity is in the execution of necroptosis, a form of programmed necrosis. Upon stimulation with stimuli such as TNF-α in the absence of active Caspase-8, RIPK1 undergoes autophosphorylation and recruits RIPK3 to form a complex called the necrosome. This leads to the phosphorylation and activation of both RIPK1 and RIPK3. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. This compound, by preventing the initial autophosphorylation of RIPK1, blocks the formation of the necrosome and all subsequent downstream events, thereby potently inhibiting necroptosis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human RIPK1 enzyme (e.g., from Promega, Carna Biosciences)

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase reaction buffer.

-

Kinase Reaction:

-

Add 2.5 µL of 2x RIPK1 enzyme solution to each well.

-

Add 2.5 µL of this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of 2x substrate/ATP mix (MBP and ATP in kinase reaction buffer).

-

Incubate for 1 hour at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of RIPK1 Signaling Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway in a cellular context.

Cell Line: HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells are commonly used as they are sensitive to TNF-α-induced necroptosis.

Materials:

-

HT-29 or L929 cells

-

TNF-α (human or mouse, as appropriate)

-

Smac mimetic (e.g., BV6)

-

pan-Caspase inhibitor (e.g., z-VAD-fmk)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pRIPK3 (Ser227), anti-RIPK3, anti-pMLKL (Ser358), anti-MLKL, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Induce necroptosis by treating with TNF-α, a Smac mimetic, and z-VAD-fmk for the desired time (e.g., 4-8 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Expected Results: Treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of RIPK1, RIPK3, and MLKL upon induction of necroptosis, while the total protein levels of these kinases remain unchanged.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of RIPK1 in health and disease. Its mechanism as a potent and selective type II inhibitor that stabilizes the inactive DLG-out conformation of RIPK1 provides a clear rationale for its ability to block RIPK1-mediated signaling pathways, particularly necroptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of this compound and to explore the therapeutic potential of RIPK1 inhibition. As research in this field continues, a deeper understanding of the nuances of RIPK1 signaling and the development of next-generation inhibitors will undoubtedly pave the way for novel treatments for a range of debilitating diseases.

References

RIPK1-IN-4: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its mechanism of action, experimental protocols for its evaluation, and its role in the context of RIPK1 signaling pathways.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the furo[2,3-d]pyrimidine series. It is a potent, selective, type II kinase inhibitor that targets the DLG-out inactive conformation of RIPK1.[1]

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃N₅O₂ | [2] |

| Molecular Weight | 401.46 g/mol | [2] |

| CAS Number | 1481641-08-0 | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

Mechanism of Action and Biological Activity

This compound functions as a highly selective inhibitor of RIPK1 kinase activity. It binds to an allosteric site on the kinase, stabilizing an inactive conformation and preventing the autophosphorylation required for its activation.[1][3] This inhibitory activity has been quantified in various biochemical and cellular assays.

| Assay | IC₅₀ | Reference |

| RIPK1 Kinase Assay | 16 nM | [4] |

| ADP-Glo Kinase Assay | 10 nM | [4] |

The inhibition of RIPK1 by this compound has significant implications for modulating cellular pathways involved in inflammation and cell death, particularly necroptosis.

The RIPK1 Signaling Pathway in Necroptosis

RIPK1 is a critical regulator of cellular stress responses, including the programmed cell death pathway known as necroptosis. The following diagram illustrates the central role of RIPK1 in the TNF-α induced necroptosis pathway.

Caption: TNF-α induced RIPK1 signaling pathway leading to either cell survival or necroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Caption: Workflow for the ADP-Glo™ kinase assay to measure RIPK1 inhibition.

Detailed Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing recombinant human RIPK1 (amino acids 1-327), myelin basic protein (MBP) as a substrate, and ATP in a kinase reaction buffer.

-

Add this compound at various concentrations (typically in a serial dilution) or a vehicle control (DMSO).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.

-

Incubate for 30-60 minutes at room temperature to allow the luciferase-driven reaction to stabilize.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

The luminescence is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assay: Inhibition of TNF-α-induced Necroptosis

This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α.

Detailed Protocol:

-

Cell Culture:

-

Plate a suitable cell line (e.g., human monocytic U937 cells or mouse L929 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.

-

-

Viability Assessment:

-

After an incubation period (e.g., 24 hours), measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

-

Data Analysis:

-

Normalize the viability data to untreated controls.

-

Calculate the EC₅₀ value, which represents the concentration of this compound that provides 50% protection from TNF-α-induced necroptosis.

-

In Vivo Model: TNF-α Induced Lethal Shock in Mice

This model evaluates the in vivo efficacy of this compound in a systemic inflammation model.[5]

Detailed Protocol:

-

Animal Model:

-

Use a standard mouse strain, such as C57BL/6.[5]

-

-

Dosing and Challenge:

-

Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage).

-

After a defined pre-treatment period, induce lethal shock by intraperitoneal injection of a high dose of recombinant mouse TNF-α.[6]

-

-

Monitoring and Endpoints:

-

Data Analysis:

-

Compare the survival curves and changes in body temperature between the treated and vehicle control groups.

-

A significant increase in survival and attenuation of hypothermia in the this compound treated group indicates in vivo efficacy.

-

Synthesis of this compound

A detailed synthesis protocol for this compound is described in the supplementary information of the primary publication by Harris PA, et al. (2013). The synthesis involves a multi-step process, typically starting from commercially available precursors and utilizing standard organic chemistry reactions to construct the furo[2,3-d]pyrimidine core and append the necessary side chains. Researchers should refer to the original publication for the specific reaction conditions, purification methods, and characterization data.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1 in various physiological and pathological processes. Its high potency and selectivity make it an excellent probe for dissecting the intricacies of the necroptosis pathway and exploring the therapeutic potential of RIPK1 inhibition in inflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to effectively utilize and evaluate this important small molecule inhibitor.

References

- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type I interferon drives tumor necrosis factor-induced lethal shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tumor Necrosis Factor induced inflammation in mice | Bienta [bienta.net]

- 6. Type I interferon drives tumor necrosis factor–induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of RIPK1-IN-4: A Technical Guide

A Potent and Selective Type II Kinase Inhibitor of RIPK1 for Necroptosis Research

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, cell death, and kinase inhibitor discovery.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation and cell death.[1][2] RIPK1's kinase activity is a crucial driver of necroptosis, a form of programmed necrosis, and is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1][2][3] Consequently, the development of small molecule inhibitors of RIPK1 has become a significant area of therapeutic interest.

This compound is a potent and selective, type II kinase inhibitor that binds to the DLG-out inactive conformation of RIPK1.[4][5] This guide details its discovery, chemical synthesis, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of this compound

| Assay | Target | IC50 (nM) | Reference |

| Biochemical Kinase Assay | RIPK1 | 16 | [4][5] |

| ADP-Glo Kinase Assay | RIPK1 | 10 | [4][5] |

Signaling Pathways

The following diagram illustrates the central role of RIPK1 in the TNF-alpha-induced necroptosis signaling pathway.

Figure 1: RIPK1 Signaling in Necroptosis.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis for this compound is proprietary to its discoverers, the initial publication by Harris et al. (2013) identifies it as part of a furo[2,3-d]pyrimidine series.[2][6] The general synthetic approach for this class of compounds involves the construction of the core furo[2,3-d]pyrimidine scaffold followed by the addition of various substituents to explore the structure-activity relationship.

The following diagram outlines a generalized workflow for the synthesis of RIPK1 inhibitors based on common medicinal chemistry practices.

Figure 2: Generalized Synthesis Workflow.

RIPK1 Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and is a common method for measuring the activity of RIPK1 and the inhibitory potential of compounds like this compound.[3][7]

Materials:

-

Recombinant human RIPK1 (kinase domain)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, ATP, and MBP substrate.

-

Add the test compound (this compound) at various concentrations to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from TNFα-induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are a commonly used model for this purpose.[8][9]

Materials:

-

HT-29 cells

-

DMEM or other suitable cell culture medium supplemented with FBS and antibiotics

-

Human TNFα

-

Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize cells to necroptosis

-

SMAC mimetic (e.g., LCL161) to further promote necroptosis

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

-

96-well clear or white cell culture plates

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

-

Induce necroptosis by adding a combination of TNFα, a pan-caspase inhibitor (z-VAD-fmk), and optionally a SMAC mimetic.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).

-

Measure cell viability using a suitable reagent. For example, with CellTiter-Glo®, luminescence is proportional to the number of viable cells.

-

Calculate the percentage of cell death inhibition at each concentration of the inhibitor and determine the EC50 value.

Conclusion

This compound is a valuable chemical probe for studying the role of RIPK1 kinase activity in necroptosis and related inflammatory signaling pathways. Its high potency and selectivity make it a useful tool for both in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and other potential RIPK1 inhibitors. Further research into the therapeutic potential of targeting RIPK1 with small molecules like this compound is warranted for a range of inflammatory and degenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | RIP kinase | TargetMol [targetmol.com]

- 6. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: RIPK1-IN-4, a Selective RIPK1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in programmed cell death and inflammation, making it a compelling therapeutic target for a spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and ischemic injury. This technical guide provides a comprehensive overview of RIPK1-IN-4, a potent and selective Type II kinase inhibitor of RIPK1. We delve into its mechanism of action, present key quantitative data on its potency, outline detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers and drug development professionals working on the frontier of RIPK1-targeted therapies.

Introduction to RIPK1 and the Rationale for Inhibition

RIPK1 is a serine/threonine kinase that functions as a central node in cellular signaling pathways, deciding the delicate balance between cell survival, apoptosis, and necroptosis.[1][2] Dysregulation of RIPK1 kinase activity has been implicated in the pathogenesis of numerous inflammatory and degenerative diseases.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis, and can also contribute to apoptotic cell death under specific conditions.[4][5] Therefore, selective inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate the detrimental effects of uncontrolled cell death and inflammation.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK1.[6] As a Type II inhibitor, it binds to the inactive "DLG-out" conformation of the kinase, a feature that often contributes to higher selectivity compared to ATP-competitive Type I inhibitors.[6] This guide will explore the technical details underpinning the characterization of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the kinase domain of RIPK1. Its classification as a Type II inhibitor is significant, as it binds to an allosteric site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation. This "DLG-out" conformation is characterized by the outward rotation of the Asp-Phe-Gly (DFG) motif, a key regulatory element in many kinases. This binding mode prevents the proper alignment of catalytic residues required for ATP hydrolysis and phosphate transfer, thereby inhibiting the kinase's function.

The primary signaling pathway modulated by this compound is the necroptosis cascade. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex.[4][5][7] In the absence of caspase-8 activity, RIPK1 autophosphorylates and subsequently recruits and phosphorylates RIPK3.[2] This leads to the formation of the necrosome, a protein complex that includes the mixed lineage kinase domain-like (MLKL) protein.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and necrotic cell death.[4] By inhibiting the initial autophosphorylation of RIPK1, this compound effectively blocks the entire downstream necroptotic signaling cascade.

Quantitative Data: Potency and Activity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency data.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Kinase Assay | RIPK1 | 16 |

| ADP-Glo Kinase Assay | RIPK1 | 10 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Cellular Target/Process | IC50 (µM) |

| L929 (murine fibrosarcoma) | Necroptosis Assay | Inhibition of TNF-α induced necroptosis | 0.4 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key experiments used to characterize this compound.

ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This biochemical assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer.

-

In a reaction well, combine the recombinant RIPK1 enzyme, MBP substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP to a final concentration within the linear range of the assay (e.g., 10-100 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

L929 Cell-Based Necroptosis Assay

This cellular assay assesses the ability of an inhibitor to protect cells from induced necroptosis. L929 cells are particularly sensitive to TNF-α-induced necroptosis.[8][9]

Materials:

-

L929 murine fibrosarcoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Tumor Necrosis Factor-α (TNF-α)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk) to ensure the necroptotic pathway is dominant

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

Procedure:

-

Seed L929 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 10-30 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).

-

Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).

-

Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Signaling Pathway Visualizations

Understanding the context in which this compound operates is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.

Caption: TNF-α induced RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.

Caption: Experimental workflow for the evaluation of this compound.

Summary and Future Directions

This compound is a potent and selective inhibitor of RIPK1 kinase, demonstrating significant activity in both biochemical and cellular assays. Its Type II binding mode offers a promising profile for selective target engagement. The data and protocols presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of RIPK1 inhibition.

Future research should focus on several key areas. A comprehensive kinase selectivity profile against a broad panel of human kinases is essential to fully understand the specificity of this compound. In vivo studies are critically needed to evaluate its pharmacokinetic properties, safety profile, and efficacy in relevant animal models of inflammatory and neurodegenerative diseases.[1][2] The insights gained from such studies will be invaluable in advancing this compound or structurally related compounds towards clinical development.

References

- 1. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 9. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

RIPK1-IN-4: A Deep Dive into the Modulation of the Necroptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into its mechanism of action, its impact on the necroptosis signaling pathway, and the experimental methodologies used to characterize its activity.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs independently of caspases and is characterized by a pro-inflammatory response.[1] This pathway is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[2][3] At the heart of the necroptosis pathway lies RIPK1, a serine/threonine kinase that acts as a critical signaling node, integrating signals from various cellular stimuli to determine cell fate—survival, apoptosis, or necroptosis.[1][2]

The kinase activity of RIPK1 is essential for the induction of necroptosis.[4] Upon cellular stress, such as stimulation by tumor necrosis factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[2][5] In this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[5] However, under conditions where pro-survival signaling is compromised, RIPK1 can transition to form a cytosolic complex known as the necrosome (or Complex IIb) with RIPK3.[1] This interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), leads to the phosphorylation and activation of RIPK3.[6] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the most downstream effector of the necroptosis pathway.[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[4]

This compound: A Potent and Selective Type II Kinase Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective modulator of RIPK1 kinase activity.[7][8][9][10][11] It functions as a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" (DLG-out in the case of RIPK1) conformation of the kinase.[7][8][9][10][11] This specific binding mode contributes to its high selectivity for RIPK1.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified using various biochemical and cellular assays. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Kinase Assay | Human RIPK1 | IC50 | 16 | [7][8][9][10][11] |

| ADP-Glo Kinase Assay | RIPK1 | IC50 | 10 | [7][8][9][10][11] |

Mechanism of Action: How this compound Modulates Necroptosis

By binding to the inactive conformation of RIPK1, this compound effectively locks the kinase in a state that is unable to perform its catalytic function. This prevents the autophosphorylation of RIPK1, a critical step for its activation and subsequent interaction with RIPK3 to form the necrosome.[3] Consequently, the entire downstream signaling cascade of necroptosis is blocked.

The following diagram illustrates the canonical necroptosis pathway and the point of intervention by this compound.

Experimental Protocols for Characterizing this compound

The characterization of RIPK1 inhibitors like this compound relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

ADP-Glo™ Kinase Assay (Biochemical)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[12][13][14]

Objective: To determine the in vitro inhibitory activity of this compound on purified RIPK1.

Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing recombinant human RIPK1 enzyme (e.g., amino acids 1-327), a suitable substrate (e.g., Myelin Basic Protein), and reaction buffer in a 384-well plate.[12]

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).[15]

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate for approximately 40 minutes.[14][15]

-

Add Kinase Detection Reagent to convert the ADP generated into ATP and subsequently generate a luminescent signal via a luciferase reaction.[14] Incubate for 30-60 minutes.[14]

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Cellular)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[16][17] It is commonly used to assess the ability of a compound to protect cells from necroptosis.

Objective: To measure the protective effect of this compound against TNFα-induced necroptosis in a cellular context.

Methodology:

-

Cell Seeding and Treatment:

-

Seed a human or mouse cell line susceptible to necroptosis (e.g., HT-29, L929) in an opaque-walled 96-well or 384-well plate.[18][19]

-

Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).[20]

-

Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor (e.g., zVAD.fmk).[20]

-

Incubate the cells for a period sufficient to induce cell death (e.g., 2.5 hours or overnight).[18][20]

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[16][17][19]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[16][17][19]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17][19]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17][19]

-

-

Data Analysis:

-

Measure the luminescence. The signal is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the EC50 value.

-

The following diagram outlines the workflow for a typical cellular necroptosis assay.

References

- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | RIP kinase | TargetMol [targetmol.com]

- 9. adooq.com [adooq.com]

- 10. xcessbio.com [xcessbio.com]

- 11. abmole.com [abmole.com]

- 12. RIPK1 Kinase Enzyme System [promega.com]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 14. ulab360.com [ulab360.com]

- 15. carnabio.com [carnabio.com]

- 16. ch.promega.com [ch.promega.com]

- 17. promega.com [promega.com]

- 18. worldwide.promega.com [worldwide.promega.com]

- 19. scribd.com [scribd.com]

- 20. frontiersin.org [frontiersin.org]

Kinase Selectivity Profile of RIPK1-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the kinase selectivity profile of RIPK1-IN-4, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.

Core Data Presentation

This compound, also identified as compound 8 in its discovery publication, is characterized as a potent inhibitor of RIPK1 kinase.[1] While described as selective, a comprehensive kinase selectivity panel screen against a broad range of kinases is not publicly available in the cited literature. The primary inhibitory activity of this compound is summarized below.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| RIPK1 | Biochemical Kinase Assay | 16 | [1] |

| RIPK1 | ADP-Glo Kinase Assay | 10 | [1] |

Note: The selectivity of this compound is attributed to its nature as a type II kinase inhibitor, which binds to the DFG-out (inactive) conformation of the kinase. This binding mode typically offers higher selectivity compared to type I inhibitors that target the highly conserved ATP-binding pocket. However, without a broad panel screen, the off-target profile remains uncharacterized in the public domain.

Experimental Protocols

The following section details the methodologies for key experiments relevant to characterizing the kinase selectivity of inhibitors like this compound.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, thereby measuring the kinase activity.

Principle: This assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the luminescent signal is proportional to the initial kinase activity.

Materials:

-

RIPK1 enzyme

-

This compound (or other test inhibitor)

-

Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Multi-well plates (e.g., 384-well white plates)

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase buffer, RIPK1 enzyme, and the kinase substrate in a multi-well plate.

-

Add this compound at various concentrations to the wells designated for inhibition testing. Include a DMSO control (vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

ATP Depletion:

-

After the kinase reaction incubation, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

-

This step stops the kinase reaction and depletes the unconsumed ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add Kinase Detection Reagent to each well. The volume should be twice the initial kinase reaction volume.

-

This reagent converts the ADP produced during the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is inversely proportional to the activity of the kinase inhibitor.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: RIPK1 signaling pathway illustrating its dual role as a scaffold in pro-survival signaling and as a kinase in cell death pathways. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking apoptosis and necroptosis.

Experimental Workflow

References

A Technical Guide to the Binding of RIPK1-IN-4 with the DLG-out Conformation of RIPK1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of RIPK1-IN-4, a potent and selective Type II kinase inhibitor that targets the DLG-out inactive conformation of Receptor-Interacting Protein Kinase 1 (RIPK1). We will explore its binding affinity, the experimental methodologies used for its characterization, and the critical signaling pathways it modulates.

Introduction to RIPK1 and the DLG-out Conformation

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular fate, orchestrating pathways involved in inflammation, cell survival, and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] Its kinase activity is a key determinant in switching between these outcomes, making it a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.[5][6]

Kinases like RIPK1 exist in multiple conformational states, primarily distinguished as active or inactive. The conformation of a key structural motif, the Asp-Phe-Gly (DFG) loop—or in RIPK1's case, the Asp-Leu-Gly (DLG) motif—is a hallmark of its activation state.[7] The "DLG-in" conformation is associated with the active, catalytic state. Conversely, the "DLG-out" conformation, where the motif flips outward, characterizes an inactive state.[7] This DLG-out state creates a distinct allosteric pocket adjacent to the ATP-binding site.[7]

This compound is classified as a Type II kinase inhibitor, a class of molecules that specifically recognize and bind to this inactive DLG-out conformation.[8][9][10] By stabilizing the kinase in its inactive state, these inhibitors prevent the conformational changes required for catalytic activity, thereby blocking downstream signaling.

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its potent activity against RIPK1.

Table 1: Biochemical Assay Data for this compound

| Assay Type | Target | Enzyme Source | IC50 Value | Reference |

| Kinase Inhibition | Human RIPK1 (1-375) | Baculovirus-infected Sf9 cells | 16 nM | [8] |

| ADP-Glo Kinase Assay | Human RIPK1 (1-375) | Baculovirus-infected Sf9 cells | 10 nM | [8] |

Table 2: Cellular Assay Data for this compound

| Assay Type | Cell Line | Measurement | IC50 Value | Reference |

| Autophosphorylation Inhibition | Sf9 insect cells | ADP-Glo Luminescence | 10 nM | [8] |

Signaling Pathways and Mechanism of Inhibition

RIPK1 is a central node in the Tumor Necrosis Factor α (TNFα) signaling pathway. Upon TNFα binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which typically promotes cell survival via NF-κB activation.[3][11][12] Under conditions where components of Complex I are inhibited or modified, RIPK1 can dissociate to form cytosolic death-inducing complexes. Complex IIa, containing FADD and Caspase-8, initiates apoptosis.[12][13] If Caspase-8 is inhibited, RIPK1 recruits RIPK3 to form the necrosome (Complex IIb), which executes programmed necrosis (necroptosis) via MLKL phosphorylation.[1][7][13] The kinase activity of RIPK1 is essential for the activation of both apoptosis and necroptosis.[13][14]

This compound exerts its therapeutic effect by preventing this kinase activation. By binding to the DLG-out conformation, it locks the enzyme in an inactive state, thereby inhibiting the formation and/or signaling capacity of the death-inducing complexes.

Caption: RIPK1 signaling pathway and point of inhibition by this compound.

The following diagram illustrates the logical relationship between kinase conformations and the binding modes of different inhibitor types. This compound is a Type II inhibitor that selectively binds the DLG-out inactive state.

Caption: Classification of kinase inhibitors based on binding to conformational states.

Experimental Protocols

The characterization of this compound involves several key biochemical and cellular assays. The detailed methodologies for these are outlined below.

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where RIPK1 phosphorylates a substrate using ATP, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial kinase activity.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mix containing recombinant human RIPK1 kinase domain (e.g., residues 1-375), a suitable substrate (such as Myelin Basic Protein, MBP), and kinase assay buffer.[15]

-

Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

This assay measures the ability of an inhibitor to protect cells from induced necroptosis. Mouse L929 fibrosarcoma cells are commonly used as they are highly sensitive to TNFα-induced necroptosis.

Principle: Necroptosis is induced in L929 cells using a combination of TNFα and a pan-caspase inhibitor (e.g., zVAD.fmk). The caspase inhibitor is necessary to block the alternative apoptotic pathway, forcing the cells down the necroptotic route. Cell viability is then measured, typically by quantifying cellular ATP levels using a reagent like CellTiter-Glo®. A decrease in ATP signifies cell death. The ability of this compound to rescue cells and maintain ATP levels is quantified.

Protocol:

-

Cell Plating: Seed L929 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Necroptosis Induction: Add a combination of TNFα (e.g., 10-30 ng/mL) and a pan-caspase inhibitor like zVAD.fmk (e.g., 20 µM) to the wells. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 18-24 hours).

-

Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence with a plate reader.

-

Analysis: Normalize the data to controls and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.

More advanced assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to directly measure the binding of an inhibitor to its target.[16]

Principle: This is a competitive binding assay. The RIPK1 protein is tagged (e.g., with a Lanthanide donor fluorophore), and a fluorescently labeled "tracer" molecule known to bind RIPK1 (e.g., a derivative of a known inhibitor) is used. When the tracer binds to RIPK1, the donor and acceptor fluorophores are in close proximity, allowing FRET to occur. Unlabeled inhibitors like this compound compete with the tracer for binding. This displacement separates the donor and acceptor, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare solutions of Lanthanide-labeled RIPK1, a fluorescently labeled tracer, and this compound in an appropriate assay buffer.

-

Assay Plate Setup: In a microplate, add this compound across a range of concentrations.

-

Reaction Mixture: Add the labeled RIPK1 and the fluorescent tracer to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission from both the donor and acceptor fluorophores.

-

Analysis: Calculate the TR-FRET ratio. The decrease in this ratio with increasing concentrations of this compound is used to generate a binding curve and determine the IC50 or Ki (inhibition constant).

Conclusion

This compound is a potent and selective Type II inhibitor that effectively targets the DLG-out inactive conformation of RIPK1. Its high affinity, demonstrated through robust biochemical and cellular assays, allows it to lock the kinase in an inactive state. This mechanism prevents the critical autophosphorylation required for the downstream activation of apoptotic and necroptotic cell death pathways. The specific targeting of an inactive kinase conformation contributes to its selectivity and positions this compound and similar Type II inhibitors as valuable tools for research and as promising candidates for the development of therapeutics for RIPK1-mediated inflammatory and degenerative diseases.

References

- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 4. RIPK1 - Wikipedia [en.wikipedia.org]

- 5. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 12. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of RIPK1-IN-4 on RIPK1 Autophosphorylation at S166: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is a key determinant in the switch between cell survival and death, making it a compelling therapeutic target for a range of inflammatory and degenerative diseases. A pivotal event in the activation of RIPK1's kinase-dependent functions is its autophosphorylation at multiple sites, with phosphorylation at Serine 166 (S166) being a well-established biomarker for RIPK1 activation.[1][4][5] This technical guide provides an in-depth overview of the effect of RIPK1-IN-4, a potent and selective RIPK1 inhibitor, on the autophosphorylation of RIPK1 at S166.

This compound: A Selective Kinase Inhibitor

This compound is a type II kinase inhibitor that demonstrates high potency and selectivity for RIPK1. It effectively binds to the inactive conformation of RIPK1, thereby preventing its catalytic activity.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | RIPK1 | 16 | Kinase Assay |

| This compound | RIPK1 | 10 | ADP-Glo Kinase Assay |

The Role of S166 Autophosphorylation in RIPK1 Signaling

Autophosphorylation of RIPK1 at S166 is a crucial step that licenses its kinase activity, leading to the downstream signaling cascades of apoptosis and necroptosis. This phosphorylation event is a key indicator of the formation of the necrosome, a signaling complex essential for the execution of necroptosis.

Experimental Protocols

In Vitro Kinase Assay for RIPK1 Autophosphorylation

This assay directly measures the ability of this compound to inhibit the autophosphorylation of RIPK1 at S166 in a cell-free system.

Materials:

-

Recombinant human RIPK1 enzyme

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Anti-phospho-RIPK1 (Ser166) antibody

-

Anti-RIPK1 antibody (total)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add recombinant RIPK1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by Western blotting using anti-phospho-RIPK1 (S166) and anti-total RIPK1 antibodies.

-

Quantify the band intensities to determine the extent of inhibition.

Cell-Based Western Blot Analysis of RIPK1 S166 Phosphorylation

This method assesses the effect of this compound on RIPK1 autophosphorylation in a cellular context.

Materials:

-

Cell line known to undergo necroptosis (e.g., HT-29, L929)

-

Cell culture medium and supplements

-

This compound

-

Necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-RIPK1 (Ser166) antibody

-

Anti-RIPK1 antibody (total)

-

Anti-GAPDH or β-actin antibody (loading control)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Induce necroptosis by treating the cells with TNFα, a SMAC mimetic, and z-VAD-FMK for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-RIPK1 (S166), total RIPK1, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Densitometric analysis is performed to quantify the relative levels of phosphorylated RIPK1.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity. The autophosphorylation of RIPK1 at S166 is a critical activation event that is indicative of the initiation of necroptotic cell death. The experimental protocols outlined in this guide provide robust methods for quantifying the inhibitory effect of this compound on this key post-translational modification. Such studies are essential for the preclinical and clinical development of RIPK1 inhibitors as potential therapeutics for a variety of inflammatory and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Investigations of RIPK1-IN-4 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling therapeutic target for a spectrum of inflammatory diseases. This technical guide focuses on the preliminary investigation of RIPK1-IN-4, a potent and selective inhibitor of RIPK1. While comprehensive in vivo and in vitro studies on this compound are not yet widely published, this document provides a detailed framework for its evaluation. This is achieved by summarizing the known characteristics of this compound, presenting established experimental protocols for assessing RIPK1 inhibitors in key inflammatory disease models, and offering representative quantitative data from studies with other well-characterized RIPK1 inhibitors to illustrate expected outcomes. This guide serves as a foundational resource for researchers initiating preclinical studies on this compound and similar molecules.

Introduction to RIPK1 and Its Role in Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold protein and a kinase.[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and also contributes to apoptosis and inflammatory cytokine production.[1][2] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and sepsis.[1][2][3][4]

The therapeutic potential of targeting RIPK1 kinase activity has been demonstrated in various preclinical models of inflammatory diseases, where genetic or pharmacological inhibition of RIPK1 has shown significant efficacy.[1][2] This has spurred the development of small molecule inhibitors targeting the kinase function of RIPK1.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a potent and selective, type II kinase inhibitor that binds to the DLG-out (inactive) conformation of RIPK1.[5][6] This mode of inhibition is crucial for achieving selectivity and avoiding off-target effects.

In Vitro Potency

While extensive peer-reviewed studies are limited, commercially available data indicates the following in vitro potency for this compound:

| Assay | IC50 (nM) |

| RIPK1 Kinase Assay | 16 |

| ADP-Glo Kinase Assay | 10 |

| Data sourced from commercial vendor technical information.[5][6] |

Signaling Pathways Involving RIPK1

RIPK1 is a central node in multiple signaling pathways initiated by stimuli such as tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and other cellular stresses. The diagrams below illustrate the pivotal role of RIPK1 in determining cell fate and inflammatory responses.

Caption: RIPK1 Signaling Cascade.

Experimental Protocols for Evaluation of RIPK1 Inhibitors

Detailed methodologies are crucial for the accurate assessment of a novel compound. The following protocols are standard in the field for evaluating RIPK1 inhibitors in preclinical models of inflammatory diseases.

In Vivo Models

This is a widely used model for rheumatoid arthritis that shares immunological and pathological features with the human disease.[3][7][8][9]

-

Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used due to their high susceptibility to CIA.[8][9]

-

Induction:

-

Prepare an emulsion of bovine type II collagen (100 µg in 100 µL of 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).

-

Administer a 100 µL intradermal injection at the base of the tail.

-

On day 21, provide a booster injection of bovine type II collagen (100 µg) emulsified with Incomplete Freund's Adjuvant (IFA).[7]

-

-

Treatment:

-

Begin administration of this compound or vehicle control on a prophylactic (e.g., day 0 or day 20) or therapeutic (e.g., upon disease onset) schedule. Dosing can be performed daily via oral gavage.

-

-

Assessment:

-

Clinical Scoring: Monitor mice daily for signs of arthritis using a scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion (H&E and Safranin O staining).

-

Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

This model is used to study inflammatory bowel disease, particularly ulcerative colitis.[4][10][11][12][13]

-

Animals: C57BL/6 mice (male or female, 8-12 weeks old).

-

Induction:

-

Treatment:

-

Administer this compound or vehicle control daily by oral gavage, starting concurrently with DSS administration or after the onset of symptoms.

-

-

Assessment:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and the presence of blood in the stool.

-

Colon Length: At necropsy, measure the length of the colon (shortening is a sign of inflammation).

-

Histopathology: Collect colon tissue for H&E staining to assess epithelial damage, inflammatory cell infiltration, and crypt architecture.

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.

-

In Vitro Assays

This assay assesses the ability of the compound to protect cells from induced necroptosis.

-

Cell Line: Human colon adenocarcinoma HT-29 cells or mouse fibrosarcoma L929 cells.

-

Protocol:

-

Plate cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce necroptosis using a combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor (e.g., z-VAD-fmk) (Z). This combination is often referred to as TSZ.

-

Incubate for 18-24 hours.

-

-

Assessment:

-

Measure cell viability using a standard assay such as CellTiter-Glo® or MTS. The EC50 value represents the concentration of the inhibitor that provides 50% protection from cell death.

-

Representative Quantitative Data for RIPK1 Inhibitors

As specific data for this compound is not yet widely available in the peer-reviewed literature, the following tables present representative data from studies on other potent and selective RIPK1 inhibitors in similar inflammatory disease models. This data serves as a benchmark for what might be expected from the evaluation of this compound.

In Vivo Efficacy in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

A potent RIPK1 inhibitor, Compound 4-155, was evaluated in a TNF-α-induced SIRS model.

| Treatment Group | Dose (mg/kg, oral) | Survival Rate (%) |

| Vehicle | - | 0 |

| Necrostatin-1s | 6 | 30 |

| Compound 4-155 | 6 | 90 |

| Adapted from a study on a novel RIPK1 inhibitor.[14] |

In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

The RIPK1 inhibitor KW2449 was evaluated in a CIA rat model.

| Treatment Group | Dose (mg/kg/day, gavage) | Arthritis Index (Day 28) | Paw Swelling (mm, Day 28) |

| Control (Normal) | - | 0 | 0.1 ± 0.05 |

| CIA + Vehicle | - | 10.5 ± 1.5 | 2.8 ± 0.4 |

| CIA + Methotrexate | 0.3 | 4.2 ± 0.8 | 1.2 ± 0.3 |

| CIA + KW2449 | 10 | 5.1 ± 1.1 | 1.5 ± 0.2 |

| p < 0.05 vs. CIA + Vehicle. Data are presented as mean ± SEM.[15][16] |

In Vivo Efficacy in a DSS-Induced Colitis Model

A gut-restricted RIPK1 inhibitor, SZ-15, was evaluated in a DSS-induced colitis mouse model.

| Treatment Group | Dose (mg/kg/day, oral) | Disease Activity Index (DAI, Day 8) | Colon Length (cm, Day 8) |

| Control | - | 0 | 8.5 ± 0.5 |

| DSS + Vehicle | - | 3.2 ± 0.4 | 5.2 ± 0.3 |

| DSS + SZ-15 | 10 | 1.5 ± 0.3 | 7.1 ± 0.4 |

| p < 0.05 vs. DSS + Vehicle. Data are presented as mean ± SEM.[17] |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel RIPK1 inhibitor.

Caption: Preclinical evaluation workflow for a RIPK1 inhibitor.

Conclusion

This compound represents a promising small molecule inhibitor for the therapeutic intervention in inflammatory diseases. Based on its high in vitro potency, it warrants thorough investigation in relevant preclinical models. This technical guide provides the necessary framework, including detailed experimental protocols and representative data, to facilitate such investigations. While specific in vivo data for this compound is pending in the public domain, the information compiled herein from studies on analogous RIPK1 inhibitors offers a valuable roadmap for its preclinical development and for advancing our understanding of the therapeutic potential of RIPK1 inhibition. Future studies should focus on generating robust in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound to support its potential progression towards clinical evaluation.

References

- 1. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. Video: Murine Colitis Modeling using Dextran Sulfate Sodium DSS [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]

- 17. A novel gut-restricted RIPK1 inhibitor, SZ-15, ameliorates DSS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RIPK1-IN-4 in Regulating Apoptosis and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell fate in response to various stimuli. Its kinase activity is a key driver of programmed cell death, including apoptosis and necroptosis, and plays a significant role in inflammatory processes. Consequently, RIPK1 has become a promising therapeutic target for a range of inflammatory diseases and conditions where cell death is dysregulated. This technical guide provides an in-depth overview of RIPK1-IN-4, a potent and selective inhibitor of RIPK1, and its role in modulating apoptosis and inflammation. We will delve into the molecular mechanisms of RIPK1, the impact of its inhibition by this compound, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to RIPK1: A Dual Regulator of Cell Fate and Inflammation

RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold protein, primarily known for its central role in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway.[1][2] Its function is context-dependent, capable of promoting cell survival and inflammation through the activation of the NF-κB pathway, or inducing cell death via apoptosis or necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for its pro-death functions.[2][4]